Product packaging for U-71184(Cat. No.:CAS No. 101222-80-4)

U-71184

Cat. No.: B1683706
CAS No.: 101222-80-4
M. Wt: 501.5 g/mol
InChI Key: KSEVSZOOMUWSRV-JJCDCTGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

U-71184 is a potent synthetic antitumor agent structurally related to adozelesin and the natural product (+)-CC-1065 . It functions as a highly potent alkylating agent that binds selectively in the minor groove of double-stranded DNA, with a distinct preference for adenine at adenine-thymine (A-T) rich sequences . This sequence-selective binding is followed by covalent bonding to the N-3 position of adenine, which disrupts DNA function and leads to potent cytotoxicity . In vitro assays demonstrate that this compound and its close analogs exhibit exceptional cytotoxicity against mammalian cell lines such as L1210 leukemia cells, with activity in the picomolar (pM) range, a potency comparable to its natural analog, (+)-CC-1065 . Furthermore, in vivo studies in mouse models implanted with L1210 cells have shown that the most active pyrazole analogs of this compound can confer very high antitumor activity, as evidenced by an increased lifespan (ILS %) of 363 . Due to its well-defined mechanism of action, high potency, and broad-spectrum antitumor activity in preclinical models, this compound represents a valuable tool for oncology research, particularly for investigating the cellular responses to sequence-specific DNA alkylation and for developing novel anticancer strategies . This product is intended for Research Use Only and is not for use in human or therapeutic diagnosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H23N5O3 B1683706 U-71184 CAS No. 101222-80-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101222-80-4

Molecular Formula

C30H23N5O3

Molecular Weight

501.5 g/mol

IUPAC Name

N-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C30H23N5O3/c1-15-13-31-27-24(36)11-25-30(26(15)27)12-18(30)14-35(25)29(38)23-10-17-8-19(6-7-21(17)34-23)32-28(37)22-9-16-4-2-3-5-20(16)33-22/h2-11,13,18,31,33-34H,12,14H2,1H3,(H,32,37)/t18-,30+/m1/s1

InChI Key

KSEVSZOOMUWSRV-JJCDCTGGSA-N

SMILES

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8N7

Isomeric SMILES

CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8N7

Canonical SMILES

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8N7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

U 68415
U 71184
U 71184, (+-)-isomer
U 71185
U-68415
U-71,184
U-71,185

Origin of Product

United States

Molecular and Cellular Pharmacodynamics of U 71184

Interaction with Nucleic Acids

There is no available information detailing the specific interactions between U-71184 and nucleic acids. Research in this area would be crucial to understanding its potential mechanism of action.

DNA Minor Groove Binding Specificity

No studies have been published that characterize the binding of this compound to the minor groove of DNA. Key unanswered questions include whether this compound exhibits a preference for AT-rich or GC-rich regions and the specific structural features that would govern such interactions.

Mechanisms of Adenine (B156593) Alkylation

The potential for this compound to act as an alkylating agent, specifically targeting adenine residues within the DNA sequence, has not been investigated. There is no data on the mechanism of such a reaction, including the specific nitrogen atoms of adenine that might be targeted (e.g., N1, N3, N7) and the cellular conditions that might favor this activity.

Chromatin Interaction Profiles

There is a complete lack of information regarding the interaction of this compound with chromatin. It is unknown whether this compound can access DNA within the context of chromatin, if it interacts with histone proteins, or if it influences higher-order chromatin structures.

Sequence-Selective Binding to Genomic Loci

No studies have been conducted to identify specific genomic sequences or loci that may be preferentially targeted by this compound. Techniques such as sequencing-based methodologies would be required to elucidate any sequence-selective binding patterns.

Cellular Response and Cell Cycle Regulation

The impact of this compound on cellular responses and the regulation of the cell cycle is an area that requires investigation. There is no published data on whether this compound induces cell cycle arrest at specific checkpoints (e.g., G1/S, G2/M), triggers apoptotic pathways, or affects the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases.

Effects on Cell Proliferation and Viability in In Vitro Models

This compound, an analog of the potent antitumor antibiotic CC-1065, has demonstrated significant cytotoxic and growth-inhibitory effects in in vitro studies using Chinese hamster ovary (CHO) cells. Research indicates that a 2-hour exposure to a concentration of 3 ng/ml of this compound is sufficient to cause a 90% cell kill or inhibition of growth nih.gov. This highlights the compound's potent anti-proliferative activity.

The lethality of this compound has been compared to its parent compound, CC-1065, and other analogs. While CC-1065 is the most potent, this compound exhibits a 50% lethal dose (LD50) of 1.3 nM, indicating substantial cytotoxicity nih.gov.

Compound50% Lethal Dose (LD50) in nM
CC-10650.06
This compound 1.3
U-66,6943.2
U-68,819171
U-66,664>1200

Differential Influence on Nucleic Acid and Protein Biosynthesis

A notable characteristic of this compound is the discrepancy between its lethal effects and its direct inhibition of nucleic acid synthesis. A concentration of 100 ng/ml of this compound was required to achieve a 90% inhibition of DNA and RNA synthesis, a significantly higher concentration than the 3 ng/ml needed for comparable cell killing nih.gov. This observation suggests that the primary mechanism of this compound-induced cell death may not be directly linked to the inhibition of nucleic acid synthesis.

Further investigation into the biochemical effects of this compound revealed a differential impact on macromolecular synthesis. Following a 2-hour exposure to the compound and its subsequent removal, DNA synthesis continued to be inhibited. In contrast, RNA and protein synthesis not only recovered but increased to levels higher than those of control cells nih.gov.

Phase-Dependent Cellular Responses

The cytotoxicity of this compound is dependent on the phase of the cell cycle. Unlike its parent compound CC-1065, which is most toxic to cells in the M and early G1 phases, this compound displays its highest toxicity to cells in the late G1 phase nih.gov. This differential phase-specific toxicity suggests a distinct mechanism of action for this compound compared to CC-1065 nih.gov.

CompoundMost Toxic Cell Cycle Phase
CC-1065M and Early G1
This compound Late G1
U-66,694Late G1

Underlying Biochemical Pathways and Cellular Mechanisms

Hypotheses for Discrepancy in Lethality and Nucleic Acid Inhibition

The significant difference between the concentrations of this compound required for cell killing versus inhibition of nucleic acid synthesis has led to the hypothesis that the latter is not the direct cause of lethality nih.gov. Instead, it is proposed that the cytotoxic effects of this compound are a result of "unbalanced growth" nih.gov. This state is characterized by a low level of DNA synthesis inhibition occurring concurrently with a stimulation of RNA and protein synthesis nih.gov. This imbalance is believed to ultimately lead to cell death.

Investigated Molecular Events Leading to Cell Death

The primary molecular event initiated by this compound, similar to CC-1065, is the selective binding to the minor groove of DNA, followed by the alkylation of adenine at the N-3 position nih.gov. This interaction with DNA is a critical step in its biological activity. The subsequent cellular response, however, appears to diverge from simple inhibition of DNA replication. The continued, and even stimulated, synthesis of RNA and proteins in the face of inhibited DNA synthesis likely triggers a cascade of events that culminates in cellular demise nih.gov.

Subject: Information Not Available for Compound this compound

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature or data corresponding to this identifier. Multiple targeted searches were conducted to locate information regarding the molecular and cellular pharmacodynamics of this compound, with a specific focus on "masked DNA chain termination" and "self-potentiating effects."

These searches did not yield any relevant results. The compound "this compound" does not appear in accessible scientific databases or publications. This suggests that "this compound" may be an internal research code, a compound that was not advanced in development, or is otherwise not documented in public sources.

As a result, the requested article on the "," including the specific subsection on "Role of Masked DNA Chain Termination and Self-Potentiating Effects," cannot be generated. The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled without any foundational information on the compound.

Preclinical Efficacy Studies and Model Systems

In Vitro Spectrum of Antitumor Activity

In vitro studies have assessed the cytotoxic potential of U-71184 against a range of cancer cell lines, providing insights into its direct cellular effects.

Evaluation in Human Tumor Cell Lines (e.g., KB cells)

This compound has demonstrated a high cytotoxic profile in in vitro studies. researchgate.net Detailed studies in KB human tumor cells revealed that a 2-hour exposure to this compound at a concentration of 3 ng/ml resulted in 90% cell kill or growth inhibition. researchgate.net Higher concentrations (100 ng/ml) were needed for similar inhibition of DNA and RNA synthesis, suggesting that the lethality might not be directly linked to the immediate inhibition of nucleic acid synthesis. researchgate.net Further investigation indicated that even after removing the drug following a 2-hour exposure, DNA synthesis remained inhibited, while RNA and protein synthesis levels exceeded those of the control. researchgate.net

The lethality of this compound in KB cells after a 2-hour drug exposure was compared to other CC-1065 analogues. researchgate.net The order of lethality (based on 50% lethal dose in nM) was CC-1065 (0.06) > this compound (1.3) > U-66694 (3.2) > U-68819 (171) > U-66664 (>1200). researchgate.net this compound and U-66694 exhibited a different phase-specific toxicity compared to CC-1065. researchgate.net While CC-1065 was most cytotoxic to cells in M and early G1 phases, with toxicity decreasing as cells entered late G1 and S, this compound and U-66694 were most toxic to cells in late G1. researchgate.net

Assessment in Murine and Hamster Cell Lines (e.g., CHO, B16 Melanoma)

This compound has also been evaluated for its cytotoxic effects in murine and hamster cell lines, including Chinese hamster ovary (CHO) cells and murine B16 melanoma cells. capes.gov.br Adozelesin (B1194604) (U-73975), a related cyclopropylpyrroloindole (CPI) analog, demonstrated potent cytotoxicity, causing 90% lethality after a 2-hour in vitro exposure in CHO cells at 0.33 ng/ml and in B16 mouse melanoma cells at 0.2 ng/ml. capes.gov.br For comparison, under similar conditions, Adriamycin and cisplatin (B142131) required significantly higher concentrations for 90% lethality in CHO cells (150 ng/ml and 6800 ng/ml, respectively). capes.gov.br

The relative drug sensitivity of cell lines, including CHO and B16, was found to correlate with the relative amounts of the compound alkylated to DNA. capes.gov.br Phase-specific toxicity studies in CHO cells showed that adozelesin was least lethal to cells in mitosis and very early G1, with lethality increasing as cells progressed through G1 and peaking in late G1 and early S. capes.gov.br Although mitotic cells had lower drug uptake and less drug binding to DNA, cells in M, G1, and S phases were equally sensitive based on the amount of drug alkylated per microgram of DNA, indicating that lower sensitivity in M-phase cells was due to lower drug uptake. capes.gov.br

Data on the in vitro cytotoxicity of this compound and related analogues in CHO cells is summarized in the table below:

Compound50% Lethal Dose (nM) in CHO Cells (2h exposure) researchgate.net
CC-10650.06
This compound1.3
U-666943.2
U-68819171
U-66664>1200

In Vivo Antitumor Efficacy in Animal Models

Beyond in vitro assessments, the antitumor efficacy of this compound has been investigated in in vivo animal models, particularly murine tumor xenografts.

Therapeutic Potency in Murine Tumor Xenografts (e.g., B16 Melanoma)

In in vivo studies, this compound demonstrated a broad-spectrum antitumor profile against B16 cells. researchgate.net It was found to be eight times more potent than Actinomycin D and 253 times more potent than Adriamycin against B16 cells in in vivo studies. researchgate.net However, drug resistance developed in B16 cancer cell lines after three months of in vitro treatment. researchgate.net

Adozelesin (U-73975), a related analog, was selected for its superior in vivo antitumor activity and ease of formulation. researchgate.net It showed high activity when administered intravenously against intraperitoneally or subcutaneously implanted murine tumors, including B16 melanoma, and produced long-term survivors in mice bearing intravenously inoculated L1210 leukemia and Lewis lung carcinoma. researchgate.net

Comparative Efficacy with Reference Antineoplastic Agents in Preclinical Settings

Preclinical studies have compared the efficacy of this compound and related compounds to established antineoplastic agents. As noted, this compound was found to be significantly more potent than Actinomycin D and Adriamycin against B16 cells in vivo. researchgate.net

Adozelesin (U-73975) appeared to be more effective than some reference drugs in treating resistant tumors such as subcutaneously implanted mouse B16 melanoma, pancreatic 02 carcinoma, and human colon CX-1 and human lung LX-1 tumor xenografts. researchgate.net Based on its high potency and efficacy against a broad spectrum of experimental tumors, adozelesin was chosen for further investigation. researchgate.net

Another related compound, KW-2189, although less potent than duocarmycin B2 in vitro, significantly inhibited the growth of several murine solid tumors in vivo, including B16 melanoma. acs.org KW-2189 also showed efficacy against murine P388 leukemia and L1210 leukemia with both local and systemic administration. acs.org

The comparative in vivo efficacy against B16 melanoma is highlighted in the table below:

CompoundRelative Potency vs. B16 cells (in vivo) researchgate.net
This compound8x Actinomycin D, 253x Adriamycin
Actinomycin D1x
Adriamycin~0.004x

Structure Activity Relationship Sar Investigations of U 71184 and Analogues

Identification of Pharmacophore Requirements for Optimized Activity

The biological activity of U-71184, a potent analogue of the antitumor antibiotic CC-1065, is intrinsically linked to its interaction with DNA. Investigations into the structure-activity relationships of this compound and related compounds have provided insights into the key structural features, or pharmacophore requirements, essential for their cytotoxic and antitumor properties. The primary mechanism of action involves selective binding within the minor groove of DNA, followed by sequence-selective alkylation, predominantly at the N-3 position of adenine (B156593) residues in AT-rich regions nih.govnih.gov. This specific interaction with DNA forms the basis of the pharmacophore.

Comparative studies with various analogues of CC-1065, including this compound, have highlighted the impact of structural modifications on biological activity. These analogues often share a common "left hand segment" containing an intact cyclopropyl (B3062369) group, while differing in their "tail segments" nih.gov. The presence of the cyclopropyl group is considered crucial for the alkylating activity, which is a key determinant of potency.

Analysis of the cytotoxic potency of this compound and other analogues in cell lines, such as Chinese hamster ovary (CHO) cells, has revealed significant differences in their lethality (Table 1). This compound demonstrated high potency, being more lethal than several other analogues tested nih.govaacrjournals.org.

CompoundCHO LD90 (nM) nih.gov
CC-10650.06
This compound1.3
U-66,6943.2
U-68,819171
U-66,664>1200

Table 1: Lethality of CC-1065 and Selected Analogues in CHO Cells after 2-hour Exposure

Furthermore, studies on enantiomers of CC-1065 analogues have underscored the importance of stereochemistry for optimal activity. In one instance, an enantiomer with the same stereochemical configuration as CC-1065 exhibited potent cytotoxic activity, whereas its counterpart with the opposite configuration was essentially inactive, despite showing some level of DNA binding nih.gov. This indicates that a specific three-dimensional orientation of the molecule within the DNA minor groove is a critical pharmacophore requirement for effective alkylation and subsequent biological activity.

Based on these findings, the pharmacophore requirements for optimized activity of this compound and its analogues can be summarized as follows:

A structural motif capable of recognizing and binding selectively to the minor groove of AT-rich DNA sequences.

An electrophilic center, such as the cyclopropyl group in the core structure, positioned correctly to facilitate alkylation of the N-3 of adenine within the bound DNA sequence.

Appropriate functional groups and their spatial arrangement in the "tail segment" that enhance DNA binding affinity, stability of the DNA-drug complex, and/or the efficiency and specificity of the alkylation reaction.

Specific stereochemistry of key chiral centers is essential for productive interaction with the DNA target and subsequent biological effect.

Mechanisms of Acquired Drug Resistance in Preclinical Models

Characterization of U-71184 Resistant Cell Lines (e.g., B16 Melanoma)

To study acquired resistance to this compound, a potent analog of the antitumor antibiotic CC-1065, researchers developed a resistant B16 melanoma cell line. nih.gov This was achieved by exposing the parental B16 cell line to gradually increasing concentrations of this compound over a period of three months. nih.gov

Following this selection process, a resistant clone, designated B16/R, was isolated and compared to the original sensitive parental clone, B16/S. The B16/R cell line demonstrated a significant and stable resistance to this compound, being 60 to 100 times more resistant than the B16/S line. nih.gov This resistance phenotype was found to be stable, as the cells retained their resistance even after being grown in a drug-free medium for two months. nih.gov

Cell LineDesignationDevelopment MethodResistance Level (vs. B16/S)Stability of Resistance
B16 Melanoma (Sensitive)B16/SParental Cell Line1-fold (Baseline)N/A
B16 Melanoma (Resistant)B16/R3-month exposure to increasing this compound concentrations60 to 100-foldStable for at least 2 months without drug

Phenotypic and Genotypic Manifestations of Resistance

The development of resistance in the B16/R cell line was accompanied by distinct phenotypic and genotypic changes.

Phenotypic Manifestations: A primary phenotypic characteristic of the B16/R cells was a marked reduction in drug accumulation. Studies using radiolabeled [3H]-U-71184 showed that the intracellular uptake of the drug in the resistant B16/R cells was approximately 10-fold lower than in the sensitive B16/S cells. nih.gov This suggests that an altered membrane transport mechanism contributes significantly to the resistance.

Genotypic Manifestations: Karyotypic analysis of the B16/R cells revealed a significant genotypic alteration. Most of the resistant cells contained a distinct marker chromosome. This chromosome was characterized by an aberrantly staining region, which appeared to consist of repetitive replications of the same genetic segment, indicating a gene amplification event may be associated with the resistance phenotype. nih.gov Notably, the B16/R cell line did not exhibit overexpression of mdr mRNA, indicating that its resistance mechanism is distinct from the classic P-glycoprotein-mediated multidrug resistance phenotype. nih.gov

Cross-Resistance Profiles to Structurally Related Antineoplastic Agents

The B16/R cell line was evaluated for cross-resistance to a panel of other antineoplastic agents, including both structurally related and unrelated compounds. The cell line showed a specific pattern of cross-resistance.

It exhibited slight cross-resistance to Adriamycin and the alkylating agent Melphalan. nih.gov However, it did not show cross-resistance to several other common chemotherapeutics, such as Actinomycin D, vinblastine, colchicine, 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), or cisplatin (B142131). nih.gov

Crucially, the B16/R line was cross-resistant to varying degrees to other analogs of CC-1065. The level of cross-resistance was quantified by the R/S ratio, which is the ratio of the 50% lethal dose (IC50) for the resistant B16/R cells compared to the sensitive B16/S cells. While the R/S ratio for this compound itself was approximately 60, other analogs showed different profiles. nih.gov

CompoundClassCross-Resistance in B16/R CellsR/S Ratio
This compoundCC-1065 AnalogHigh~60
AdriamycinAnthracyclineSlightNot Specified
MelphalanAlkylating AgentSlightNot Specified
Actinomycin DPolypeptide AntibioticNoneNot Specified
VinblastineVinca AlkaloidNoneNot Specified
ColchicineAlkaloidNoneNot Specified
BCNUNitrosoureaNoneNot Specified
CisplatinPlatinum CompoundNoneNot Specified
CC-1065CC-1065 AnalogModest<20
U-68,819CC-1065 AnalogModest<20
U-73,975CC-1065 AnalogModest<20
U-75,500CC-1065 AnalogModest<20
U-75,559CC-1065 AnalogModest<20
U-71,185CC-1065 AnalogHigh>20
U-73,903CC-1065 AnalogHigh>20
R/S Ratio: Ratio of the 50% lethal dose for B16/R cells compared to B16/S cells. nih.gov

Molecular and Cellular Determinants of Resistance Development

The primary molecular and cellular determinant of resistance to this compound in the B16/R melanoma model is a significant reduction in the intracellular accumulation of the drug. nih.gov This is a key finding, as it points towards alterations in drug transport across the cell membrane as the principal mechanism of resistance. The approximately 10-fold decrease in the uptake of radiolabeled this compound in resistant cells provides strong evidence for this mechanism. nih.gov

The genotypic observation of a marker chromosome with an amplified region in the B16/R cells suggests that a gene amplification event is likely linked to the development of this resistance. nih.gov While the specific gene or genes within this amplified region were not identified in the initial characterization, it is hypothesized that they may code for proteins involved in the reduced drug uptake observed phenotypically.

Advanced Research Methodologies and Future Directions

Application of Advanced Omics Technologies for Mechanistic Dissection

To achieve a comprehensive understanding of the biological effects of U-71184, a multi-omics approach is indispensable. These technologies allow for the high-throughput analysis of various biological molecules, providing a holistic view of cellular responses to the compound.

Proteomics: The large-scale study of proteins, known as proteomics, can be instrumental in identifying the direct targets and downstream signaling pathways affected by this compound. proteomics.comnih.gov By comparing the proteomes of cells or tissues treated with this compound to untreated controls, researchers can identify proteins that are differentially expressed or post-translationally modified. proteomics.comnih.gov Mass spectrometry-based techniques are central to these investigations. nih.gov A hypothetical proteomics study on this compound could yield data on protein expression changes, as illustrated in the table below.

Hypothetical Data from a Proteomics Study of this compound

Protein ID Protein Name Fold Change (this compound vs. Control) p-value Potential Function
P12345 Kinase A -2.5 0.001 Cell Cycle Regulation
Q67890 Transcription Factor B 3.1 0.005 Apoptosis

Metabolomics: This field focuses on the comprehensive analysis of small molecules, or metabolites, within a biological system. nih.govmdpi.comnih.gov Untargeted metabolomics can reveal broad metabolic shifts induced by this compound, offering insights into its impact on cellular energy, biosynthesis, and signaling pathways. nih.govmdpi.com For instance, alterations in lipid or amino acid metabolism could suggest specific enzymatic inhibition or activation by the compound. mdpi.com

Hypothetical Data from a Metabolomics Study of this compound

Metabolite ID Metabolite Name Fold Change (this compound vs. Control) p-value Associated Pathway
M001 Citrate -1.8 0.002 Krebs Cycle
M002 Glutamine 2.3 0.008 Amino Acid Metabolism

Transcriptomics: Transcriptomics involves the study of the complete set of RNA transcripts in a cell or tissue. nih.govyoutube.com Techniques like RNA sequencing can uncover changes in gene expression following treatment with this compound, providing clues about the cellular processes it modulates. nih.gov This can help in identifying the upstream regulators and downstream effectors of the compound's activity. nih.gov

Hypothetical Data from a Transcriptomics Study of this compound

Gene ID Gene Name Fold Change (this compound vs. Control) p-value Biological Process
G111 Cyclin D1 -3.0 0.0005 Cell Cycle Progression
G222 BAX 4.2 0.0012 Apoptosis

Computational Biology and Cheminformatics in this compound Research

Knowledge graphs: These are specialized databases that represent knowledge in a structured, graph-like format, connecting entities such as genes, proteins, diseases, and compounds. mdpi.comnih.govnih.govmdpi.comed.ac.uk A knowledge graph for this compound could be constructed to visualize its known and predicted interactions, facilitating hypothesis generation and a deeper understanding of its mechanism of action. mdpi.comnih.govnih.gov

Rational Design of Novel Analogues for Enhanced Preclinical Performance

Rational drug design aims to develop new molecules with improved properties based on an understanding of their biological targets. nih.govnih.govresearchgate.netmq.edu.au Should a specific target for this compound be identified, structure-based drug design could be employed to create novel analogues with enhanced potency, selectivity, or pharmacokinetic profiles. mq.edu.au This process involves using the three-dimensional structure of the target protein to guide the design of complementary small molecules. mq.edu.au Cheminformatics tools would be essential in this process for virtual screening and predicting the properties of newly designed compounds. nih.govf1000research.com

Exploration of Synergistic Preclinical Combination Strategies

To enhance the therapeutic efficacy of this compound, it could be evaluated in combination with other therapeutic agents. nih.govnih.govcancer.govmdpi.comnih.gov Preclinical studies are crucial for identifying synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects. nih.govnih.govresearchgate.net Such studies often involve in vitro cell-based assays and in vivo animal models to assess the impact of the combination on disease progression. nih.govcancer.govmdpi.com The identification of synergistic combinations could broaden the therapeutic applications of this compound and potentially lead to more effective treatment strategies. nih.gov

Table of Compounds Mentioned

Compound Name

Q & A

Q. How should researchers navigate intellectual property constraints when publishing this compound data?

  • Methodological Answer : Conduct prior art searches using patent databases (e.g., Espacenet) to avoid infringement. Collaborate with institutional technology transfer offices to draft non-proprietary descriptions of novel methods. Cite foundational patents in the "Acknowledgments" section, adhering to copyright laws and journal policies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.